molecular formula C36H61N3O19 B14466785 Viridopentaose B CAS No. 73793-33-6

Viridopentaose B

Cat. No.: B14466785
CAS No.: 73793-33-6
M. Wt: 839.9 g/mol
InChI Key: NREZQJZYBWOCSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Viridopentaose B involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of amino groups. The process typically starts with the preparation of protected monosaccharide units, which are then sequentially linked through glycosidic bonds. The reaction conditions often involve the use of Lewis acids as catalysts and organic solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. it can be produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of the compound, followed by extraction and purification steps .

Chemical Reactions Analysis

Types of Reactions

Viridopentaose B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as acetylated and deacetylated forms, which can have different biological activities .

Scientific Research Applications

Viridopentaose B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Viridopentaose B involves its interaction with bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial cell death. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of amino sugars and its potent antibacterial activity. Its structure allows for specific interactions with bacterial enzymes, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

73793-33-6

Molecular Formula

C36H61N3O19

Molecular Weight

839.9 g/mol

IUPAC Name

N-[6-[2-[5-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(4-acetamido-5-hydroxy-6-methyloxan-2-yl)oxy-6-hydroxy-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]acetamide

InChI

InChI=1S/C36H61N3O19/c1-11-24(43)19(37-16(6)40)9-21(50-11)55-31-27(46)14(4)54-36(29(31)48)57-30-15(5)52-34(49)33(58-35-28(47)23(39-18(8)42)26(45)13(3)53-35)32(30)56-22-10-20(38-17(7)41)25(44)12(2)51-22/h11-15,19-36,43-49H,9-10H2,1-8H3,(H,37,40)(H,38,41)(H,39,42)

InChI Key

NREZQJZYBWOCSJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3OC4CC(C(C(O4)C)O)NC(=O)C)OC5C(C(C(C(O5)C)O)NC(=O)C)O)O)C)C)O)NC(=O)C)O

Origin of Product

United States

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